(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
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Overview
Description
(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to ensure efficiency and consistency. The use of high-throughput purification methods like high-performance liquid chromatography (HPLC) is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Deprotection: The primary product is the free amino acid or peptide.
Coupling: The major products are longer peptide chains or modified amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stable protecting group.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the synthesis of modified proteins for research purposes.
Bioconjugation: Used to attach peptides to other biomolecules for studying biological interactions.
Medicine
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays involving peptides.
Industry
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Mechanism of Action
The primary mechanism of action for (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
(3R)-4-(tert-Butoxycarbonylamino)-4-oxobutanoic acid: Another amino acid derivative with a different protecting group.
(3R)-4-(Benzyloxycarbonylamino)-4-oxobutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
Uniqueness
Stability: The Fmoc group is more stable under acidic conditions compared to other protecting groups like tert-butoxycarbonyl (Boc).
Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is advantageous in multi-step synthesis processes.
Versatility: Widely used in both solid-phase and solution-phase peptide synthesis, making it a versatile choice for researchers.
This comprehensive overview should provide a solid foundation for understanding the compound (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid and its various applications
Properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKPGGMJKNMSK-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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